1-Benzyl-4-bromo-3-methylpiperidine
Description
1-Benzyl-4-bromo-3-methylpiperidine is a substituted piperidine derivative characterized by a benzyl group at position 1, a bromine atom at position 4, and a methyl group at position 3 of the piperidine ring. Wt 268.15 g/mol) suggest that the target compound likely shares comparable physicochemical properties, adjusted for the absence of a ketone group and the presence of a methyl substituent .
Properties
Molecular Formula |
C13H18BrN |
|---|---|
Molecular Weight |
268.19 g/mol |
IUPAC Name |
1-benzyl-4-bromo-3-methylpiperidine |
InChI |
InChI=1S/C13H18BrN/c1-11-9-15(8-7-13(11)14)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3 |
InChI Key |
JLHVUHRNSOSKDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCC1Br)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Benzyl-4-bromo-3-methylpiperidine typically involves several steps:
Starting Materials: The synthesis begins with commercially available piperidine derivatives.
Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides.
Methylation: The methyl group is added through alkylation reactions using methyl iodide or similar reagents
Industrial production methods often involve continuous flow reactions to enhance yield and efficiency. These methods utilize catalysts and optimized reaction conditions to ensure high purity and scalability .
Chemical Reactions Analysis
1-Benzyl-4-bromo-3-methylpiperidine undergoes various chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form amines.
Cyclization: Under specific conditions, the compound can undergo cyclization to form more complex heterocyclic structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation, and oxidizing agents like potassium permanganate . Major products formed from these reactions include various substituted piperidines and complex heterocycles .
Scientific Research Applications
1-Benzyl-4-bromo-3-methylpiperidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to neurotransmitters.
Industrial Applications: It is utilized in the synthesis of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 1-Benzyl-4-bromo-3-methylpiperidine involves its interaction with specific molecular targets:
Receptor Binding: The compound binds to neurotransmitter receptors, modulating their activity.
Enzyme Inhibition: It inhibits certain enzymes involved in metabolic pathways, affecting cellular processes.
The molecular targets include G-protein coupled receptors and ion channels, which play crucial roles in signal transduction pathways .
Comparison with Similar Compounds
Key Observations :
- Bromine vs. Ketone Reactivity : The bromine atom in this compound enables nucleophilic substitution (e.g., Suzuki coupling), whereas ketone-containing analogs like 1-Benzyl-4-bromopiperidin-3-one are more prone to reduction or nucleophilic addition .
Physicochemical Properties
- Lipophilicity: The benzyl and methyl groups enhance lipophilicity compared to non-alkylated analogs (e.g., 1-Benzylpiperidin-4-one), improving membrane permeability but possibly reducing aqueous solubility.
- Thermal Stability : Brominated piperidines (e.g., 1-(4-Bromobenzoyl)-3-methylpiperidine) may exhibit lower thermal stability due to the lability of the C-Br bond under heat .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
